![molecular formula C24H14Cl2N2 B577362 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline CAS No. 1229012-68-3](/img/structure/B577362.png)
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline
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Overview
Description
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is a sensitizer used to enhance the efficiency of phosphorescent materials .
Synthesis Analysis
A new family of phenanthroline ligands was prepared. Hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leads to the formation of the corresponding 4,7-oxygenated derivatives . Another synthesis process includes the batch addition of formula III into O-phenylenediamine in concentrated hydrochloric acid solution, and react 2-10 hours at 50-90° C .Molecular Structure Analysis
The molecular formula of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is C24H14Cl2N2. Its molecular weight is 401.29 .Chemical Reactions Analysis
The coordination chemistry of 4,7-oxygenated 1,10-phenanthroline-2,9-diamides toward some lanthanide nitrates was investigated .Physical And Chemical Properties Analysis
The density of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is 1.343. It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Derivatives
The compound is used in the synthesis of its derivatives. For instance, new approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding 9H-carbazol-9-yl-, 10H-phenothiazin-10-yl- and pyrrolidin-1-yl derivatives have been developed .
Electrochemical and Spectroscopic Characterization
It is used in the electrochemical and spectroscopic characterization of 4,7-diamino-1,10-phenanthrolines and their precursors .
Organic Electronics
The compound finds application in organic electronics, such as solar cells, transistors, and organic light-emitting diodes (OLEDs) .
Organic Photovoltaic Solar Cells
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), a derivative of the compound, is widely used as an efficient hole or exciton-blocking material in both photovoltaic (PV) cells and electroluminescent (EL) devices .
Organic Light Emitting Diodes (OLEDs)
The compound and its derivatives are used in the manufacture of OLEDs due to their low highest occupied molecular orbital (HOMO) and large mobility .
Antiprotozoal Evaluation
New 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives salts, which are considered to be new bio-isoster analogs of previously described phenanthrolines, have been designed and synthesized for antiprotozoal evaluation .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4,7-diphenyl-1,10-phenanthroline are known to be used as electron transport / hole blocking layer (etl / hbl) in organic electronic devices .
Mode of Action
It is known that similar compounds interact with their targets by enabling electron transport .
Biochemical Pathways
It is known that similar compounds are involved in the electron transport process in organic electronic devices .
Pharmacokinetics
It is known that similar compounds are solution-processable, suggesting they may have good solubility .
Result of Action
Similar compounds are known to enable electron transport in organic electronic devices, which could result in the generation of light or electrical signals .
Action Environment
The action, efficacy, and stability of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline can be influenced by various environmental factors. For instance, the performance of similar compounds in organic electronic devices can be affected by factors such as temperature, humidity, and the presence of other materials .
properties
IUPAC Name |
2,9-dichloro-4,7-diphenyl-1,10-phenanthroline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2/c25-21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26)28-24(18)23(17)27-21/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQFTFBKMWFBPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline |
Q & A
Q1: How does the addition of chlorine atoms to the BPhen core structure impact its exciton diffusion properties?
A1: The research demonstrates that incorporating chlorine atoms into the 2,9 positions of the 4,7-diphenyl-1,10-phenanthroline (BPhen) core significantly influences its exciton diffusion capabilities. [] Specifically, the singlet exciton diffusion length increases from less than 1 nm for BPhen to (5.4 ± 1.2) nm for BPhen-Cl2. [] This suggests that the chlorine atoms likely improve the efficiency of energy transfer between molecules in the singlet state, possibly due to enhanced intermolecular interactions or altered energy levels. Conversely, the triplet exciton diffusion length decreases from (15.4 ± 0.4) nm for BPhen to (8.0 ± 0.7) nm for BPhen-Cl2. [] This decrease is attributed to the chlorine atoms promoting a shift towards short-range Dexter energy transfer mechanisms, which are less efficient for long-range triplet diffusion compared to the Förster mechanism dominant in BPhen. []
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